molecular formula C9H9N3O2 B14044707 Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate

Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B14044707
M. Wt: 191.19 g/mol
InChI Key: VBROYHAWKSYXPR-UHFFFAOYSA-N
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Description

Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and can be carried out under ambient conditions . Another method involves the cycloisomerization of N-propargylpyridiniums, which can be promoted by NaOH in aqueous conditions, yielding the desired product in high efficiency .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions. Catalysts such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) are commonly used. These processes may involve undesirable solvents and require high temperatures and catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,10H2,1H3

InChI Key

VBROYHAWKSYXPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)N

Origin of Product

United States

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